![molecular formula C37H25N3 B13090397 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)
9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole is a complex organic compound that features a carbazole core linked to a benzimidazole moiety through a phenyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common method involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization. The carbazole core can be synthesized via a palladium-catalyzed C-N coupling reaction. The final step involves linking the benzimidazole and carbazole units through a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
化学反应分析
Types of Reactions
9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The benzimidazole moiety is known for its biological activity, making this compound a candidate for drug development .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anticancer and antiviral activities. Its ability to interact with biological macromolecules makes it a promising lead compound for drug discovery .
Industry
In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties, such as high charge mobility and stability, make it suitable for use in advanced materials .
作用机制
The mechanism of action of 9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The benzimidazole moiety can inhibit enzymes by binding to their active sites, while the carbazole core can intercalate into DNA, disrupting its function. These interactions lead to the compound’s biological effects, such as enzyme inhibition and DNA damage .
相似化合物的比较
Similar Compounds
1-Phenyl-1H-benzo[d]imidazole: Shares the benzimidazole moiety but lacks the carbazole core.
9-Phenylcarbazole: Contains the carbazole core but lacks the benzimidazole moiety.
2-Phenylbenzimidazole: Similar structure but with different substitution patterns.
Uniqueness
9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole is unique due to the combination of the carbazole and benzimidazole moieties, which confer distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C37H25N3 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC 名称 |
9-phenyl-3-[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C37H25N3/c1-3-11-29(12-4-1)39-34-17-9-7-15-31(34)32-25-28(23-24-35(32)39)26-19-21-27(22-20-26)37-38-33-16-8-10-18-36(33)40(37)30-13-5-2-6-14-30/h1-25H |
InChI 键 |
HNQKYTMZDQVQCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=CC=CC=C82 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


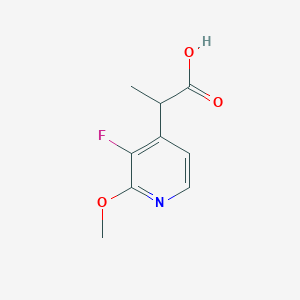
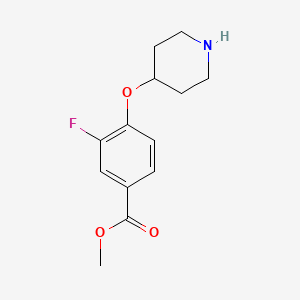
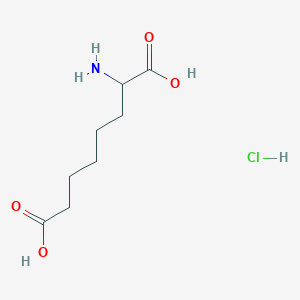
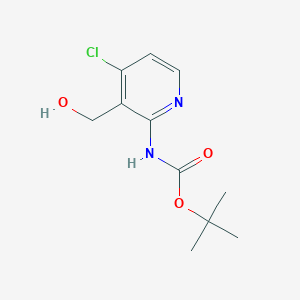
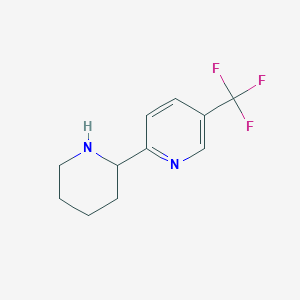
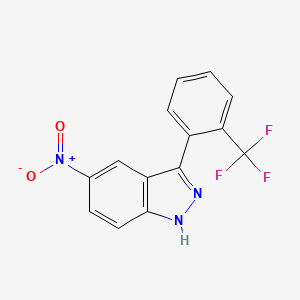
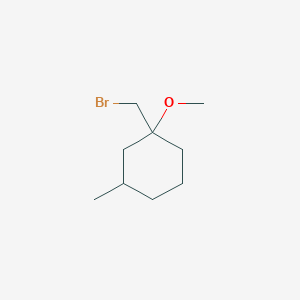
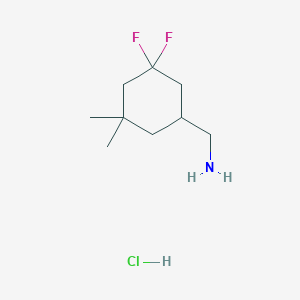
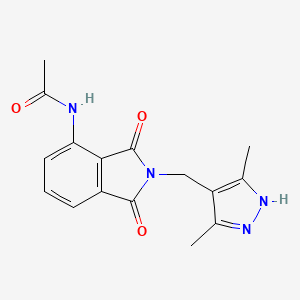
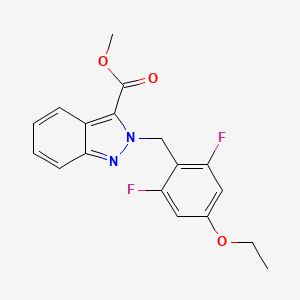
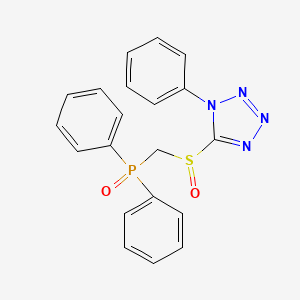
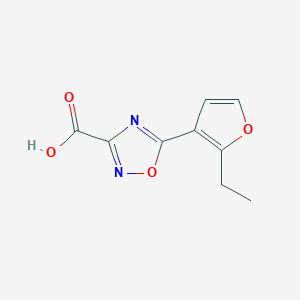
![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)
![2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B13090380.png)
